PI3Kα/β Isoform Selectivity vs. Taselisib
GDC-0326 demonstrates markedly higher selectivity for PI3Kα over PI3Kβ compared to the predecessor Genentech compound taselisib (GDC-0032). While taselisib was designed as a β-sparing inhibitor, its β-isoform selectivity was only >10-fold relative to its PI3Kα Ki . In contrast, GDC-0326 achieves a 133-fold selectivity window over PI3Kβ [1]. This represents an approximate order-of-magnitude improvement in β-isoform discrimination, which may be relevant for experiments where PI3Kβ-mediated signaling must be preserved or distinguished from α-specific effects [2].
| Evidence Dimension | Selectivity ratio (PI3Kβ Ki / PI3Kα Ki) |
|---|---|
| Target Compound Data | 133-fold (PI3Kβ Ki = 26.6 nM / PI3Kα Ki = 0.2 nM) |
| Comparator Or Baseline | Taselisib (GDC-0032): >10-fold β-sparing (PI3Kα Ki = 0.29 nM); reported selectivity ~31-fold over PI3Kβ |
| Quantified Difference | ~4.3× higher β-selectivity (133-fold vs. ~31-fold); approximately one order of magnitude improvement in discrimination |
| Conditions | Enzymatic kinase assays measuring Ki values |
Why This Matters
Higher β-isoform selectivity reduces the likelihood of confounding PI3Kβ-mediated effects in mechanistic studies, enabling cleaner attribution of phenotypes to PI3Kα inhibition.
- [1] Heffron TP, et al. J Med Chem. 2016;59(3):985-1002. View Source
- [2] Zumsteg ZS, et al. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K. Mol Cancer Ther. 2015;14(12 Suppl 1). View Source
